Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide
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Overview
Description
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphinecarboxylic acid moiety, an ethoxyhydroxy group, and a 4-methoxyphenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with ethoxyhydroxy compounds and 4-methoxyphenyl esters. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinecarboxylic acid derivatives.
Scientific Research Applications
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, diethoxy-, methyl ester, oxide
Comparison: Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide is unique due to the presence of the 4-methoxyphenyl ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
83897-21-6 |
---|---|
Molecular Formula |
C10H13O6P |
Molecular Weight |
260.18 g/mol |
IUPAC Name |
ethoxy-(4-methoxyphenoxy)carbonylphosphinic acid |
InChI |
InChI=1S/C10H13O6P/c1-3-15-17(12,13)10(11)16-9-6-4-8(14-2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
JVECOQZCHMGFPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)OC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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